4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone
Description
Properties
IUPAC Name |
4-(4-aminocyclohexyl)-1-methylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-13-6-7-14(8-11(13)15)10-4-2-9(12)3-5-10/h9-10H,2-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESIXIIXVICQSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)C2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-aminocyclohexanone and 1-methylpiperazine.
Condensation Reaction: The 4-aminocyclohexanone is reacted with 1-methylpiperazine under controlled conditions to form the desired product.
Catalytic Hydrogenation: The intermediate product is subjected to catalytic hydrogenation to ensure the complete reduction of any unsaturated bonds.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of continuous flow reactors can also be considered to enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Synthesis of Pharmaceutical Compounds
4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to interact effectively with neurotransmitter receptors, making it a candidate for developing drugs aimed at treating conditions such as anxiety, depression, and schizophrenia.
Mechanism of Action
The compound's mechanism of action involves modulating neurotransmitter activity through its interaction with specific receptors in the brain. This modulation can lead to alterations in cellular signaling pathways, which are critical for therapeutic effects.
Biological Studies
Investigating Biological Pathways
Research has shown that this compound interacts with various biological pathways. Studies focus on its effects on cellular receptors and its potential role in influencing cellular responses. Such investigations are vital for understanding how this compound can be utilized in therapeutic applications.
Case Study: Neuropharmacological Effects
A notable case study examined the neuropharmacological effects of this compound in animal models. The study demonstrated that administration of the compound resulted in significant changes in behavior indicative of anxiolytic properties. These findings suggest potential applications in developing new treatments for anxiety disorders.
Given its promising applications, further research is warranted to explore additional therapeutic uses and optimize synthesis methods. Investigations into its pharmacokinetics and long-term effects will be crucial for assessing its viability as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
3-Methyl-2-piperazinone (CAS 23936-11-0)
- Structure: Shares the 2-piperazinone core with a methyl group at the 3-position but lacks the 4-aminocyclohexyl substituent.
- Lower molecular weight (114.15 g/mol vs. ~323 g/mol for the target compound) .
- Applications : Primarily used as a synthetic intermediate rather than a bioactive molecule.
N1-{2-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine (CAS 2561478-10-0)
- Structure: Contains the 4-(4-aminocyclohexyl)piperazine moiety but includes an ethyl-linked cyclohexane diamine group.
- Key Differences: Increased molecular weight (323.53 g/mol) and steric bulk due to the ethyl bridge and additional amine groups.
- Applications : Used as a precursor for antipsychotic drug candidates.
4-(2-Aminoethyl)cyclohexylamine
- Structure : Features a cyclohexylamine group with an ethyl-linked primary amine (C₈H₁₈N₂).
- Key Differences: Lacks the 2-piperazinone ring, reducing rigidity and ketone-mediated polarity. Melting point (129°C) suggests higher crystallinity compared to the target compound .
- Applications : Studied for its role in chelating agents and polymer chemistry.
4-(4-Methoxyphenyl)piperazinone
- Structure: Substituted with a 4-methoxyphenyl group on the piperazinone ring.
- Key Differences :
- Applications : Explored for antimicrobial activity.
Piperazine Derivatives with Diazenyl Groups
- Structure : Includes 1-methyl-4-[2-aryl-1-diazenyl]piperazines.
- Key Differences :
- Applications : Used in dye synthesis and coordination chemistry.
Comparative Data Table
Research Findings and Implications
- Structural Flexibility vs.
- Solubility and Bioavailability: The ketone in 2-piperazinone improves water solubility relative to ester or aryl derivatives, which may translate to better pharmacokinetics .
- Synthetic Challenges: The stereochemistry of the 4-aminocyclohexyl group requires precise synthesis, contrasting with simpler analogs like 3-methyl-2-piperazinone .
Biological Activity
4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone, a piperazine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique structural features, which contribute to its biological activity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, pharmacokinetics, and therapeutic implications.
Chemical Structure and Properties
- Chemical Formula : C12H18N2O
- Molecular Weight : 206.29 g/mol
- CAS Number : 1342286-63-8
The structure consists of a piperazine ring substituted with an amino group and a cyclohexyl moiety, which influences its interaction with biological targets.
The biological activity of this compound can be attributed to its interaction with various neurotransmitter receptors and enzymes.
Target Receptors
- Dopamine Receptors : The compound exhibits partial agonistic activity at dopamine receptors, which may contribute to its effects on mood and cognition.
- Serotonin Receptors : It has been shown to interact with serotonin receptors, potentially influencing anxiety and depression pathways.
Enzymatic Activity
The compound may also inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of neurotransmitters in the synaptic cleft.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound.
- Absorption : Rapidly absorbed following oral administration.
- Distribution : Widely distributed throughout the body, with a significant volume of distribution due to lipophilicity.
- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.
- Excretion : Excreted mainly via urine as metabolites.
Antidepressant Effects
A study investigating the antidepressant properties of this compound demonstrated significant reductions in depressive-like behaviors in rodent models. The compound was administered at varying doses (10 mg/kg, 20 mg/kg) over a period of two weeks. Behavioral assessments indicated a dose-dependent reduction in immobility time during forced swim tests, suggesting an antidepressant effect.
| Dose (mg/kg) | Immobility Time (seconds) | Statistical Significance |
|---|---|---|
| 0 | 120 ± 15 | - |
| 10 | 90 ± 10 | p < 0.05 |
| 20 | 60 ± 5 | p < 0.01 |
Neuroprotective Effects
In another study focused on neuroprotection, the compound was evaluated for its ability to protect neuronal cells from oxidative stress induced by hydrogen peroxide. Results indicated that pre-treatment with the compound significantly reduced cell death compared to controls.
| Treatment Group | Cell Viability (%) | Statistical Significance |
|---|---|---|
| Control | 45 ± 5 | - |
| Hydrogen Peroxide | 20 ± 3 | - |
| Hydrogen Peroxide + Drug | 70 ± 8 | p < 0.01 |
Q & A
Q. What are the standard synthetic routes for 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone, and what purification methods are recommended?
The synthesis typically involves multi-step reactions, including condensation of cyclohexylamine derivatives with piperazine precursors. For example, analogous compounds are synthesized via refluxing intermediates in methanol or ethanol, followed by recrystallization (e.g., water-ethanol mixtures) to improve purity . Key steps include controlling stoichiometry, reaction time (e.g., 3–6 hours), and temperature (60–80°C). Column chromatography with silica gel or reverse-phase HPLC is recommended for purification, especially when isolating isomers or byproducts .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
X-ray crystallography is the gold standard for confirming molecular geometry and hydrogen-bonding patterns, as demonstrated in studies of related piperazinone derivatives . Complementary methods include:
- NMR spectroscopy : To resolve proton environments (e.g., aminocyclohexyl protons at δ 1.2–2.1 ppm) and confirm substitution patterns.
- FT-IR : To identify carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups.
- Mass spectrometry : For molecular ion validation (e.g., ESI-MS or MALDI-TOF) .
Q. How should researchers handle stability and solubility challenges during experiments?
The compound’s stability is pH-dependent; store it in anhydrous conditions at –20°C to prevent hydrolysis. For solubility, use polar aprotic solvents (e.g., DMSO or DMF) for biological assays, and methanol/water mixtures for crystallography. Pre-saturate solvents with nitrogen to mitigate oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize byproducts?
Advanced optimization involves:
- Catalyst screening : Use palladium or copper catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) to enhance regioselectivity .
- Solvent effects : Replace methanol with THF or DCM to reduce side reactions in nucleophilic substitutions.
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 6 hours to 30 minutes) while maintaining >90% yield . Monitor progress via TLC or LC-MS to identify intermediates and adjust conditions dynamically .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., CD38 inhibition vs. off-target effects)?
Discrepancies often arise from assay variability (e.g., cell lines vs. in vivo models). To address this:
- Dose-response profiling : Use IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to validate target specificity .
- Proteomic profiling : Employ CRISPR-Cas9 knockout models to confirm CD38 dependency in observed effects .
- Metabolite tracking : Radiolabel the compound to distinguish parent molecule activity from metabolites .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like CD38 or kinases. Focus on:
Q. What analytical methods are recommended for detecting degradation products under physiological conditions?
Use HPLC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products. Accelerated stability studies (40°C/75% RH for 6 months) can identify hydrolytic or oxidative breakdown pathways. Compare fragmentation patterns with synthetic standards .
Methodological Considerations
- Contradiction Analysis : When replication fails (e.g., variable cytotoxicity), verify reagent purity via elemental analysis and exclude endotoxin contamination in cell cultures .
- Data Reproducibility : Document crystal growth conditions (e.g., slow evaporation vs. diffusion) to ensure structural consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
